Formulation Stability: Diphenhydramine Dihydrogencitrate vs. Hydrochloride, Salicylate, and Fumarate Salts in Analgesic Combination Tablets
In a direct head-to-head formulation study, diphenhydramine hydrochloride, salicylate, and fumarate salts each produced unacceptable discoloration, mottling, and soft tablets when combined with aspirin and acetaminophen (APAP). Only the dihydrogencitrate salt exhibited acceptable chemical and physical stability [1]. At room temperature and elevated humidity, the hydrochloride salt caused mottling in the APAP layer, and at 125°F storage, severe darkening occurred in the aspirin layer [1]. In contrast, tablets prepared with diphenhydramine dihydrogencitrate demonstrated significantly increased stability [1].
| Evidence Dimension | Formulation stability (visual and physical) in aspirin/APAP combination tablets |
|---|---|
| Target Compound Data | No discoloration, mottling, or softening observed; acceptable stability |
| Comparator Or Baseline | Diphenhydramine hydrochloride: mottling at RT/high humidity, severe darkening at 125°F, soft tablets. Diphenhydramine salicylate and fumarate: soft, mottled, chemically unstable tablets |
| Quantified Difference | Qualitative but definitive: target compound passes stability criteria; all comparators fail |
| Conditions | Two-layer tablets with aspirin layer and APAP layer; stability assessed at room temperature, elevated humidity, and 125°F storage |
Why This Matters
This evidence is dispositive for formulators developing fixed-dose combination products containing analgesics; selection of any salt other than the citrate form would result in unmarketable, unstable dosage forms.
- [1] U.S. Patent 4,505,862. Diphenydramine dihydrogencitrate. March 19, 1985. View Source
